

Umbelliferone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Umbelliferone

Cat. No.: B1683723

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant attention within the scientific community.^{[1][2]} Found in a variety of plants, particularly those of the Apiaceae (Umbelliferae) family, this compound serves as a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities.^{[2][3][4]} Its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects, make it a compelling candidate for further investigation and drug development.^{[5][6][7]} This technical guide provides an in-depth overview of **umbelliferone**, focusing on its chemical identity, synthesis, biological signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **umbelliferone** are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	References
CAS Number	93-35-6	[1][3][8][9][10][11][12]
IUPAC Name	7-Hydroxy-2H-1-benzopyran-2-one	[1][3][8]
Other Names	7-hydroxycoumarin, hydrangine, skimmetine, beta-umbelliferone	[1][2][3]
Molecular Formula	C ₉ H ₆ O ₃	[1][2][3][9]
Molar Mass	162.14 g/mol	[1][3][8][9]
Appearance	Yellowish-white crystalline powder	[1][2][9]
Melting Point	230–233 °C (decomposes)	[1][2][3]
Solubility	Slightly soluble in hot water; highly soluble in ethanol	[1][2]
UV Absorption Maxima	300, 305, and 325 nm	[1]
Fluorescence Emission	460 nm	[12][13]
pKa	7.7	[1]

Synthesis of Umbelliferone

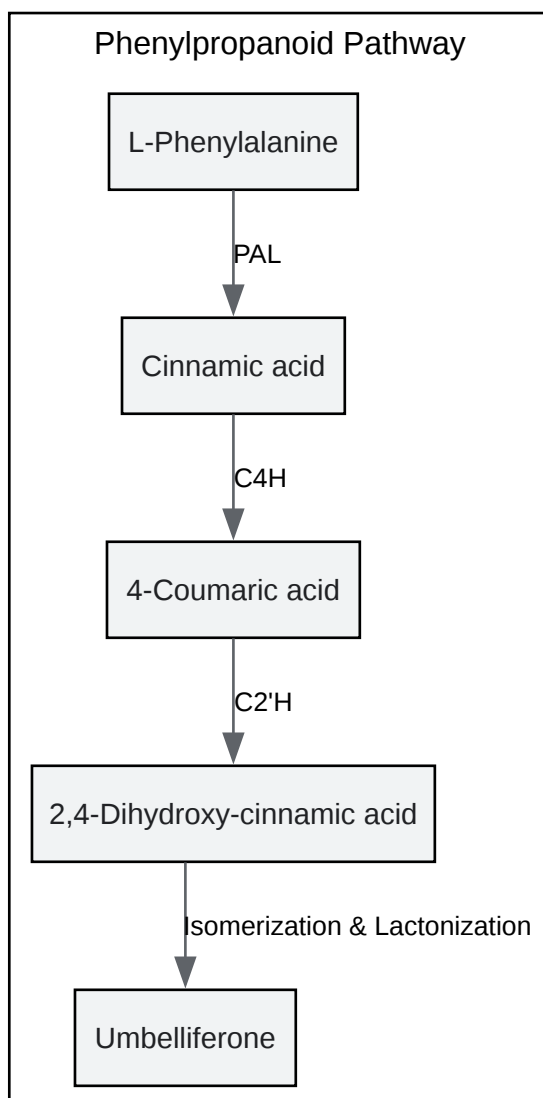
Umbelliferone can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

Umbelliferone is a product of the phenylpropanoid pathway, a major route for the synthesis of various natural compounds in plants.[1][4] The pathway originates from the amino acid L-phenylalanine.

The key steps in the biosynthesis of **umbelliferone** are:

- Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[\[14\]](#)
- Hydroxylation: Cinnamic acid is hydroxylated at the para position to form 4-coumaric acid (p-coumaric acid) by cinnamate 4-hydroxylase (C4H).[\[1\]](#)[\[14\]](#)
- Ortho-hydroxylation: A second hydroxylation occurs at the ortho position of 4-coumaric acid to yield 2,4-dihydroxy-cinnamic acid.[\[1\]](#)
- Isomerization and Lactonization: The trans-double bond of 2,4-dihydroxy-cinnamic acid undergoes isomerization to the cis form, which is unstable and readily cyclizes through an intramolecular attack of the C2'-hydroxyl group on the carboxylic acid group, forming the lactone ring of **umbelliferone**.[\[1\]](#)

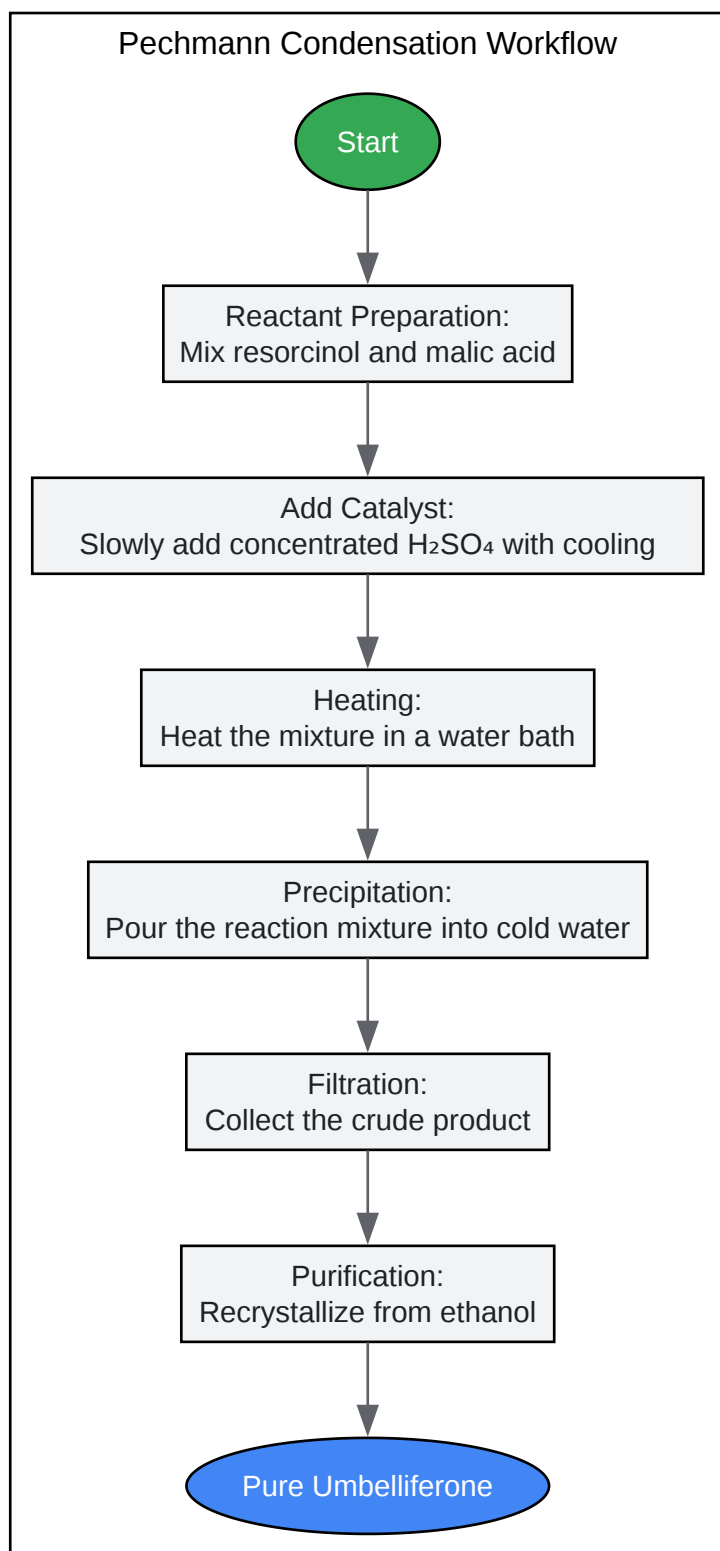


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Biosynthesis of **Umbelliferone**.

Chemical Synthesis: Pechmann Condensation

The most common and traditional method for synthesizing **umbelliferone** is the Pechmann condensation.^{[3][4]} This reaction involves the condensation of resorcinol with malic acid under acidic conditions, typically using concentrated sulfuric acid as a catalyst.^{[3][15]}



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Workflow for Pechmann Condensation.

Experimental Protocols

Protocol 1: Traditional Pechmann Condensation

This protocol is adapted from established methods for the synthesis of **umbelliferone**.^{[3][15]}

Materials:

- Resorcinol (22 g)
- Malic acid (26.8 g)
- Concentrated sulfuric acid (54 mL)
- Ice-water (220 mL)
- Ethanol (for recrystallization)
- Dilute acetic acid (for recrystallization)

Procedure:

- Grind 22 g of resorcinol and 26.8 g of malic acid together in a flask.
- Gently heat the mixture while slowly adding 54 mL of concentrated sulfuric acid. The mixture will solidify and then remelt with strong effervescence.
- Stop heating as soon as the liquefaction is complete.
- Immediately pour the reaction mixture into 220 mL of ice-water.
- Allow the product to separate completely, which may take up to three days. It will appear as a light red crystalline mass.
- Collect the crude **umbelliferone** by filtration.
- Purify the product by performing two recrystallizations from dilute alcohol and one from dilute acetic acid to obtain a pure, faint yellow product.

Protocol 2: Microwave-Assisted Synthesis

A greener and more rapid synthesis can be achieved using microwave assistance.^{[16][17][18]}

Materials:

- Resorcinol (20 mmol)
- Malic acid (20 mmol)
- Concentrated sulfuric acid (100 mmol)
- Hot water (2-10 mL)

Procedure:

- In a 50 mL Erlenmeyer flask, combine 20 mmol of resorcinol, 20 mmol of malic acid, and 100 mmol of concentrated sulfuric acid.
- Place a glass funnel on the mouth of the flask.
- Position the flask at the edge of a domestic microwave oven's plate.
- Irradiate the mixture for 30 seconds at a medium power level (e.g., Level 6).
- Carefully add 2-10 mL of hot water to the resulting slurry.
- The product can then be isolated and purified, for instance, by recrystallization.

Biological Activities and Signaling Pathways

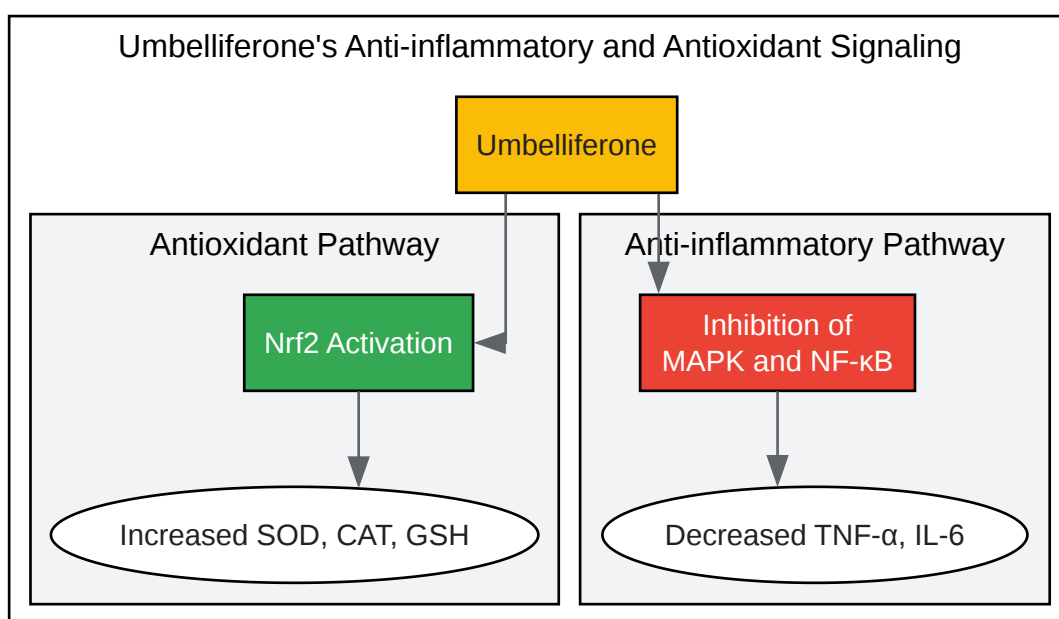
Umbelliferone exhibits a wide array of pharmacological effects by modulating various cellular signaling pathways. Its anti-inflammatory, antioxidant, and anti-cancer properties are of particular interest in drug development.^[7]

Anti-inflammatory and Antioxidant Effects

Umbelliferone has been shown to possess significant anti-inflammatory and antioxidant properties.^{[6][9]} It can scavenge free radicals and inhibit lipid peroxidation.^[6] One of the key

mechanisms underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Activation of Nrf2 leads to the increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[6]

Furthermore, **umbelliferone** can suppress inflammatory responses by inhibiting the MAPK (mitogen-activated protein kinase) and NF- κ B (nuclear factor-kappa B) signaling pathways, which are crucial in the regulation of pro-inflammatory cytokines like TNF- α and IL-6.[7][19]



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Key Signaling Pathways Modulated by **Umbelliferone**.

Anti-cancer Activity

Umbelliferone has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[5][12] For instance, in human oral carcinoma (KB) cells, it induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[5][13] This is associated with an increased generation of intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated depolarization of mitochondria and subsequent DNA damage.[5]

Other Therapeutic Potential

Studies have also suggested the potential of **umbelliferone** in the management of diabetes and diabetic complications. It has been reported to be effective in diabetic cardiomyopathy by suppressing the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway.[6][19]

Conclusion

Umbelliferone is a multifaceted natural compound with a well-defined chemical structure and a diverse range of biological activities. Its straightforward synthesis, coupled with its potent pharmacological effects on key signaling pathways, makes it a valuable molecule for researchers in academia and the pharmaceutical industry. Further exploration of its mechanisms of action and the development of its derivatives hold significant promise for the discovery of new therapeutic agents.

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